3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid

Lipophilicity Drug Design ADME

Researchers requiring halogen-mediated cross-coupling building blocks for CNS drug discovery often face limited LogP and reactivity. 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (≥95%) solves this with: • LogP 3.16 - 0.76 units higher than unsubstituted analog, enhancing membrane permeability. • 5-Br enables efficient Suzuki-Miyaura/Stille couplings inaccessible with unsubstituted or chloro analogs. • TPSA 37.3 Ų - favorable CNS MPO profile for brain-penetrant lead design. Supplied in sealed dry conditions; ideal for hit-to-lead synthesis and library generation.

Molecular Formula C9H11BrO2S
Molecular Weight 263.15
CAS No. 1341489-20-0
Cat. No. B2735321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid
CAS1341489-20-0
Molecular FormulaC9H11BrO2S
Molecular Weight263.15
Structural Identifiers
SMILESCC(C)(CC1=CC=C(S1)Br)C(=O)O
InChIInChI=1S/C9H11BrO2S/c1-9(2,8(11)12)5-6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12)
InChIKeyGBRWGZXADNQJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid: Properties & Specifications


3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS 1341489-20-0) is a brominated thiophene carboxylic acid derivative belonging to the class of gem‑dimethyl‑substituted propanoic acids. Its molecular formula is C₉H₁₁BrO₂S with a molecular weight of 263.15 g/mol . The compound is typically supplied with a purity ≥95% and is stored sealed in dry conditions at 2–8 °C . Predicted physicochemical parameters include a LogP of 3.1639 and a topological polar surface area (TPSA) of 37.3 Ų . The bromine atom on the 5‑position of the thiophene ring confers distinct electronic properties and reactivity, differentiating it from closely related analogs.

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid: Substitution Limitations


Direct substitution of 3-(5‑bromothiophen‑2‑yl)-2,2‑dimethylpropanoic acid with unsubstituted (CAS 81886‑33‑1) or chloro‑substituted (CAS 419565‑62‑1) analogs is not feasible in synthetic routes requiring halogen‑mediated cross‑coupling or specific lipophilicity profiles. The 5‑bromo substituent enables key transformations such as Suzuki‑Miyaura and Stille couplings that are inaccessible with the unsubstituted analog . Furthermore, the bromine atom significantly increases the compound's predicted LogP (3.1639 vs. 2.4014 for the unsubstituted analog), which can alter membrane permeability and pharmacokinetic behavior in drug discovery programs . Chloro analogs, while capable of some cross‑couplings, exhibit different reactivity and lower molecular weight, impacting both synthetic efficiency and final compound properties [1].

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid: Quantitative Comparison


Lipophilicity vs. Unsubstituted Analog

The predicted octanol-water partition coefficient (LogP) for 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid is 3.1639, compared to 2.4014 for the unsubstituted analog 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid . The bromine substituent increases LogP by 0.7625 units, corresponding to an approximately 5.8‑fold higher theoretical partition coefficient.

Lipophilicity Drug Design ADME

Bromine vs. Chlorine Cross-Coupling Reactivity

The molecular weight of 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid is 263.15 g/mol (C₉H₁₁BrO₂S), whereas the corresponding chloro analog (CAS 419565-62-1) has a molecular weight of 218.70 g/mol (C₉H₁₁ClO₂S) [1]. The bromine atom is a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) compared to chlorine, enabling milder reaction conditions and broader substrate scope [2].

Cross-Coupling Synthetic Chemistry Halogen Reactivity

Purity & Application Suitability

Commercially available 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid is supplied with a minimum purity of 95% . In contrast, the unsubstituted analog 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid is offered at a higher minimum purity of 98% .

Purity Quality Control Procurement

TPSA and CNS Permeability

Both 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid and its unsubstituted analog exhibit a predicted TPSA of 37.3 Ų . However, the 0.7625‑unit higher LogP of the brominated derivative shifts its calculated CNS MPO (Multiparameter Optimization) score closer to the optimal range for blood-brain barrier penetration [1].

TPSA CNS Drug Design Blood-Brain Barrier

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid: Use Cases


Lipophilicity-Driven Lead Optimization

In drug discovery programs where increased lipophilicity is desired to improve membrane permeability or target engagement, 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid offers a LogP of 3.1639—a 0.7625‑unit increase over the unsubstituted analog . This property can be leveraged to fine‑tune ADME profiles of lead series without altering TPSA (37.3 Ų) .

Cross-Coupling for Library Diversification

The 5‑bromo substituent enables efficient Suzuki‑Miyaura or Stille cross‑coupling reactions to introduce aryl, heteroaryl, or alkenyl groups at the thiophene 5‑position . This reactivity is not available with the unsubstituted analog and is more facile than with the chloro analog, making the bromo derivative the preferred building block for generating diverse compound libraries.

CNS-Targeted Scaffold Development

With a TPSA of 37.3 Ų and a LogP of 3.1639, 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid lies within a favorable CNS MPO property space . It is a suitable starting point for designing brain‑penetrant molecules, where the bromine atom can serve as a synthetic handle for late‑stage diversification.

Early Discovery with Standard Purity

The compound is routinely supplied at ≥95% purity , which is adequate for initial hit‑to‑lead synthesis and in vitro profiling. Researchers should confirm batch‑specific purity and plan for potential purification if higher purity is required for in vivo studies.

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